molecular formula C12H14N4OS B2865456 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one CAS No. 2309774-55-6

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

Cat. No. B2865456
CAS RN: 2309774-55-6
M. Wt: 262.33
InChI Key: POHVTMLUHLZOTD-UHFFFAOYSA-N
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Description

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a synthetic compound that has been of interest in scientific research due to its potential applications in drug development. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors.

Scientific Research Applications

Synthesis and Potential Antiviral Activities

One study describes the synthesis of novel molecules containing the 1,2,3-triazole moiety, which demonstrated potential antiviral activity against COVID-19. The study focused on inhibiting the main coronavirus protease, crucial for the virus's propagation, indicating the importance of such compounds in developing antiviral agents (Rashdan et al., 2021).

Antibacterial and Antifungal Properties

Another area of application includes the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, which exhibited good antibacterial activity against various bacteria, including Staphylococcus aureus, S. epidermidis, and Bacillus subtilis (Tehranchian et al., 2005). This highlights the compound's role in generating new antibacterial agents.

Synthesis of Heterocyclic Compounds

Research also delves into reactions involving thiols and azetidinones, leading to the synthesis of diverse heterocyclic compounds with potential pharmaceutical applications. Studies exploring the reactions of 2-oxa-4,7-diazabicyclo[3.2.0]hept-3-en-6-ones with thiols exemplify the chemical versatility and significance of related structures in synthesizing novel chemical entities (Corbett & Stoodley, 1975).

Solid-Phase Peptide Synthesis

Another application involves the solid-phase synthesis of peptidotriazoles, demonstrating the cycloaddition of azides to alkynes to form 1,2,3-triazoles integrated into peptide backbones or side chains. This method has implications for peptide drug development and bioconjugation techniques (Tornøe et al., 2002).

Antimicrobial Activity of Derivatives

Further studies report the synthesis of thiadiazole and triazole derivatives showing moderate to potent in vitro antifungal activity, indicating the compound's role in developing new antifungal agents (Massa et al., 1992).

properties

IUPAC Name

2-thiophen-3-yl-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c17-12(3-10-1-2-18-7-10)15-4-11(5-15)6-16-9-13-8-14-16/h1-2,7-9,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHVTMLUHLZOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CSC=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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